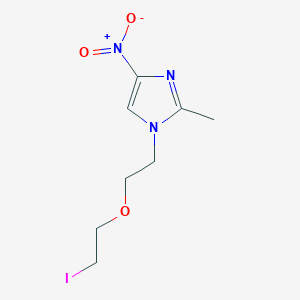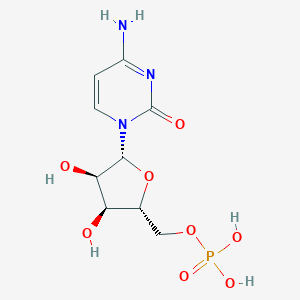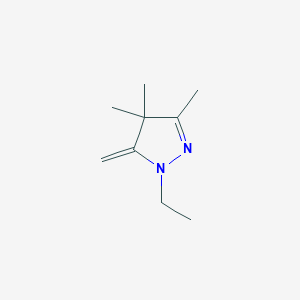
Methyl 2-(piperazin-1-yl)nicotinate
Übersicht
Beschreibung
Methyl 2-(piperazin-1-yl)nicotinate, also known as MPN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPN is a derivative of nicotinic acid and piperazine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 2-(piperazin-1-yl)nicotinate is not fully understood, but it is believed to act through various pathways. Methyl 2-(piperazin-1-yl)nicotinate has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Methyl 2-(piperazin-1-yl)nicotinate has also been shown to inhibit the activity of cyclooxygenase-2, which can reduce the production of pro-inflammatory cytokines. In addition, Methyl 2-(piperazin-1-yl)nicotinate has been shown to activate the Nrf2 pathway, which can lead to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects
Methyl 2-(piperazin-1-yl)nicotinate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and activate the Nrf2 pathway. In addition, Methyl 2-(piperazin-1-yl)nicotinate has been shown to improve cognitive function and have neuroprotective effects. However, the exact biochemical and physiological effects of Methyl 2-(piperazin-1-yl)nicotinate are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(piperazin-1-yl)nicotinate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields with high purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using Methyl 2-(piperazin-1-yl)nicotinate in lab experiments. The mechanism of action of Methyl 2-(piperazin-1-yl)nicotinate is not fully understood, and its exact biochemical and physiological effects are still being studied. In addition, the optimal dosage and administration of Methyl 2-(piperazin-1-yl)nicotinate have not been determined.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-(piperazin-1-yl)nicotinate. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to optimize its dosage and administration for therapeutic applications. In addition, Methyl 2-(piperazin-1-yl)nicotinate can be modified to improve its efficacy and reduce its toxicity. Furthermore, the potential of Methyl 2-(piperazin-1-yl)nicotinate as a drug delivery system can be explored. Overall, the study of Methyl 2-(piperazin-1-yl)nicotinate has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(piperazin-1-yl)nicotinate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Methyl 2-(piperazin-1-yl)nicotinate has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, Methyl 2-(piperazin-1-yl)nicotinate has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
methyl 2-piperazin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFACJYCETZHQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602795 | |
| Record name | Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperazin-1-yl)nicotinate | |
CAS RN |
104813-92-5 | |
| Record name | Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)









![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)

